molecular formula C9H13N3O4S B1682799 Thiarabine CAS No. 26599-17-7

Thiarabine

Cat. No.: B1682799
CAS No.: 26599-17-7
M. Wt: 259.28 g/mol
InChI Key: GAKJJSAXUFZQTL-CCXZUQQUSA-N
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Description

OSI-7836, also known as 4’-thio-β-D-arabinofuranosylcytosine, is a novel nucleoside analog developed for its potential anti-tumor properties. It is a member of the nucleoside class of cytotoxic drugs, similar to gemcitabine and cytarabine. OSI-7836 has shown promising results in preclinical studies and is currently under investigation for its efficacy in treating various types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSI-7836 involves the modification of the sugar moiety of cytosine nucleosides. The key step in the synthesis is the introduction of a sulfur atom at the 4’ position of the sugar ring. This can be achieved through a series of chemical reactions, including nucleophilic substitution and oxidation-reduction steps. The reaction conditions typically involve the use of organic solvents, such as dimethylformamide, and reagents like thionyl chloride and sodium hydride .

Industrial Production Methods

Industrial production of OSI-7836 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps, such as recrystallization and chromatography. The production is carried out under strict quality control to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

OSI-7836 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the phosphorylation of OSI-7836 is its triphosphate form, which is then incorporated into DNA, leading to the formation of DNA adducts that disrupt cell division and induce apoptosis .

Scientific Research Applications

Chemistry

In chemistry, OSI-7836 is used as a model compound to study the behavior of nucleoside analogs and their interactions with DNA. It helps in understanding the mechanisms of action of similar compounds and in designing new analogs with improved efficacy .

Biology

In biological research, OSI-7836 is used to investigate the cellular processes involved in DNA replication and repair. It serves as a tool to study the effects of DNA damage and the cellular response to such damage .

Medicine

In medicine, OSI-7836 is being explored as a potential chemotherapeutic agent for the treatment of various cancers, including lung cancer and leukemia. Its ability to selectively target rapidly dividing cells makes it a promising candidate for cancer therapy .

Industry

In the pharmaceutical industry, OSI-7836 is used in the development of new cancer treatments. It is also employed in preclinical and clinical trials to evaluate its safety and efficacy in humans .

Mechanism of Action

The mechanism of action of OSI-7836 involves its phosphorylation to the triphosphate form, which is then incorporated into cellular DNA. This incorporation disrupts the DNA structure, leading to the inhibition of DNA synthesis and cell division. The compound specifically targets the G2 phase of the cell cycle, causing cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of OSI-7836

OSI-7836 is unique in its structure, with a sulfur atom at the 4’ position of the sugar ring, which distinguishes it from other nucleoside analogs. This modification enhances its stability and efficacy in targeting cancer cells. Additionally, OSI-7836 has shown less schedule dependency and greater activity in preclinical models compared to gemcitabine and cytarabine .

Properties

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKJJSAXUFZQTL-CCXZUQQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](S2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949443
Record name 4-Imino-1-(4-thiopentofuranosyl)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26599-17-7
Record name Thiarabine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026599177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Imino-1-(4-thiopentofuranosyl)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIARABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCO2764D5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiarabine
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Thiarabine
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Thiarabine
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Thiarabine
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Thiarabine
Reactant of Route 6
Thiarabine

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